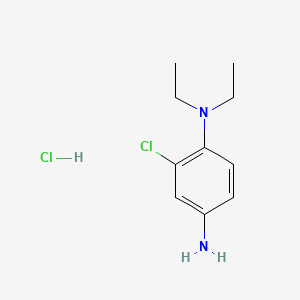
(2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide is an organic compound characterized by the presence of cyano, furan, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with 2-thiophenecarboxaldehyde, followed by the addition of cyanoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like piperidine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
(2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide shares structural similarities with other cyano-substituted amides and heterocyclic compounds.
- Examples include (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-pyridyl)-2-propenamide and (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-furyl)-2-propenamide.
Uniqueness
- The presence of both furan and thiophene rings in this compound imparts unique electronic and steric properties.
- This compound exhibits distinct reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C13H10N2O2S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C13H10N2O2S/c14-8-10(7-12-4-2-6-18-12)13(16)15-9-11-3-1-5-17-11/h1-7H,9H2,(H,15,16)/b10-7- |
InChI Key |
KIHCJUMGRQAAHK-YFHOEESVSA-N |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CS2)/C#N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



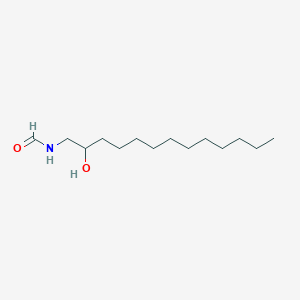
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
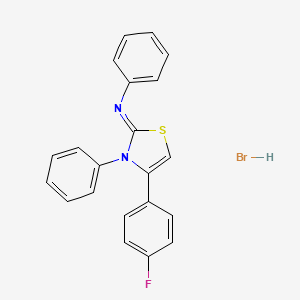
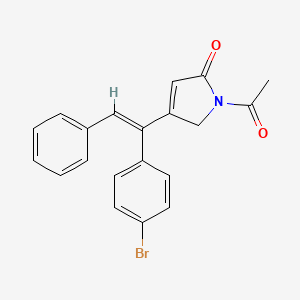
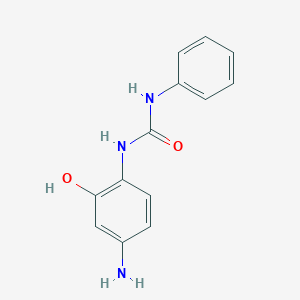
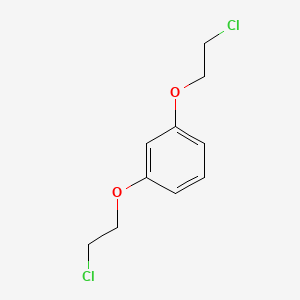
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)

